2-Chloro-2-propen-1-ol

Beschreibung

Nomenclature and Structural Representations

The systematic IUPAC name for this compound is 2-chloroprop-2-en-1-ol. nih.govalfa-chemistry.com It is also commonly referred to by several synonyms, including 2-chloroallyl alcohol and β-chloroallyl alcohol. nih.govchemeo.com Its identity is unambiguously confirmed by its CAS Registry Number, 5976-47-6. nih.gov

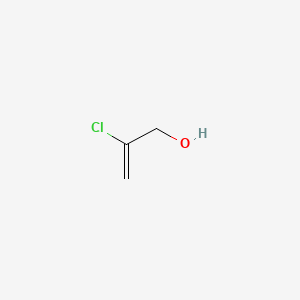

The molecular structure consists of a three-carbon propylene (B89431) chain. A chlorine atom is attached to the second carbon (C2), which is also part of a double bond with the third carbon (C3). The first carbon (C1) is bonded to a hydroxyl (-OH) group, making it a primary alcohol. sigmaaldrich.comsigmaaldrich.com

Below are the key identifiers and structural representations for 2-Chloro-2-propen-1-ol.

Table 1: Chemical Identifiers and Structural Data for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloroprop-2-en-1-ol | nih.govalfa-chemistry.com |

| CAS Number | 5976-47-6 | nih.gov |

| Molecular Formula | C₃H₅ClO | nih.govalfa-chemistry.com |

| Molecular Weight | 92.52 g/mol | nih.govalfa-chemistry.com |

| Synonyms | 2-Chloroallyl alcohol, 2-Chloropropenol, β-Chloroallyl alcohol | nih.govchemeo.com |

| Linear Formula | H₂C=C(Cl)CH₂OH | sigmaaldrich.com |

| SMILES | C=C(CO)Cl | alfa-chemistry.com |

| InChI | InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | nih.govsigmaaldrich.com |

| InChIKey | OSCXYTRISGREIM-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Historical Context of Research on Halogenated Alkenols

The study of halogenated organic compounds has a long history, with the first report of a halogen-induced intramolecular cyclization—the bromolactonization of olefinic acids—dating back to the late 19th century. nih.gov The chemistry of halogenated alkenols, a specific class of these compounds, gained momentum in the mid to late 20th century. nih.gov A critical conceptual advance was the proposal of cyclic halonium (or haliranium) ions by Roberts and Kimball to explain the high stereospecificity observed in the halogenation of alkenes. nih.gov This intermediate became fundamental to understanding the reactions of compounds like this compound.

Research in the latter half of the 20th century expanded to include reactions like haloetherifications of olefinic alcohols. nih.gov However, it is in the 21st century that significant progress has been made in controlling the selectivity of these reactions. nih.gov Despite the long history of alkene halogenation, the development of catalytic, enantioselective versions of these reactions is a relatively recent achievement, with major breakthroughs occurring in the last two decades. nih.gov This modern focus on catalysis has opened new avenues for the application of halogenated alkenols in creating stereodefined and complex molecules. nih.gov

Significance and Research Gaps in Contemporary Chemical Science

In modern chemical science, this compound is recognized as a valuable building block for organic synthesis. guidechem.com It is a precursor for producing other chemical intermediates and can be used as a carbon source for the growth of certain microorganisms like Pseudomonas strains. scientificlabs.iescbt.com

A significant area of contemporary research involves the oligomerization and polymerization of this compound. researchgate.net Scientists are exploring the use of various catalysts, including chromium(III) and oxovanadium(IV) complexes, to synthesize poly(this compound). researchgate.netresearchgate.net This research is driven by the quest for new materials with specific properties. For instance, modifying the synthesis of poly(this compound) can create nanoporous structures with a high capacity for carbon dioxide (CO₂) sorption. rsc.orgrsc.org This has direct relevance to the development of new materials for carbon capture to address the challenge of rising greenhouse gas emissions. rsc.orgresearchgate.netacs.org Recent studies have shown that structural modifications can increase the CO₂ sorption capacity of these polymers significantly. rsc.orgrsc.org

Despite these advances, research gaps remain. There is an ongoing search for more efficient and stable catalysts for the polymerization of olefins and polar monomers like this compound. researchgate.netnih.gov Many current catalysts have limitations, such as unsatisfactory activity or instability under certain conditions. nih.gov A significant research gap exists in the area of well-defined metal complexes designed specifically for catalytic oligomerization and polymerization of olefins. researchgate.net Filling these gaps could lead to the development of a new generation of functional polymeric materials derived from halogenated alkenols for applications in sustainable chemistry and environmental remediation. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-trichloropropane (B165214) |

| 2-(4-octylphenyl)prop-2-en-1-ol |

| 2,3-dibromo-2-propen-1-ol |

| This compound |

| 2-propen-1-ol |

| 3-amino-2-chloropyridine (B31603) |

| 3-buten-2-ol |

| 3-phenylpyridine |

| Carbon dioxide |

| Chlorine |

| Ethylenediamine (B42938) |

| Ethylene |

| Hydrochloric acid |

| Methanol |

| Nitrogen |

| Phosphorus trichloride (B1173362) |

| Phosphoryl chloride |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCXYTRISGREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073984 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5976-47-6 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2-PROPEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Synthesis from 1,2,3-Trichloropropane (B165214) via Base-Mediated Reactions

2-Chloro-2-propen-1-ol is a primary product formed during the base-mediated reaction of 1,2,3-trichloropropane. alfa-chemistry.comresearchgate.netmit.edusigmaaldrich.com This chemical transformation is a notable route for its preparation. Studies have shown that under high-temperature conditions, the reaction can proceed through a 2,3-dichloro-1-propene (B165496) intermediate, which is subsequently converted to this compound. scientificlabs.ie 1,2,3-Trichloropropane itself is recognized as a persistent groundwater pollutant, often generated as a byproduct in industrial chemical manufacturing, such as the synthesis of epichlorohydrin. scientificlabs.ie

Preparation of Arenesulfonates from this compound

The reaction of alcohols with arenesulfonyl chlorides to form arenesulfonate esters is a fundamental transformation in organic synthesis. While specific documented procedures for the reaction of this compound with arenesulfonyl chlorides are not extensively detailed in the surveyed literature, related preparations have been noted. For instance, literature on the one-pot preparation of perfluorophenyl arenesulfonates mentions the use of chloro-propenol derivatives as starting materials. stenutz.eu This suggests that this compound can likely serve as a precursor for the synthesis of its corresponding arenesulfonate esters.

Alternative Synthetic Routes and Precursors

Beyond the base-mediated reaction of 1,2,3-trichloropropane, other precursors can be utilized for the synthesis of this compound. A variety of starting materials have been identified in chemical databases as upstream products for its formation.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Compound | |

|---|---|

| 1,2,3-Trichloropropane | researchgate.net |

| Propargyl alcohol | researchgate.net |

| Hydrogen chloride | researchgate.net |

| Carbon tetrachloride | researchgate.net |

| 1,3-Dichloropropane | researchgate.net |

In addition to its synthesis, this compound can be used to prepare other compounds, such as prop-2-yn-1-ol via dehydrochlorination with sodium hydroxide (B78521). nih.gov

Catalytic Synthesis Approaches

This compound serves as a monomer in various catalytic oligomerization and polymerization reactions. These processes are often facilitated by transition metal complexes, particularly those involving vanadium and chromium. The resulting oligomers and polymers have potential applications in materials science.

Vanadyl complexes have been effectively employed as catalysts for the oligomerization of this compound. researchgate.net A notable example involves the use of a monocrystalline vanadyl acetylacetonate (B107027) complex bound to 3-amino-2-chloropyridine (B31603). stenutz.eu This catalytic system has demonstrated remarkable activity for the oligomerization of this compound, facilitating the production of novel nanoporous polymeric materials. stenutz.eu These materials, particularly after modification with ethylenediamine (B42938), have shown significantly enhanced CO2 sorption capacities. stenutz.eu

Table 2: Catalytic Activity in Vanadyl-Catalyzed Oligomerization

| Catalyst System | Monomer | Catalytic Activity | Reference |

|---|---|---|---|

| Vanadyl acetylacetonate complex | This compound | 1.05 × 10⁷ g (molV⁻¹ h⁻¹) | stenutz.eu |

Research has also explored a range of "green" oxovanadium(IV) complex compounds with various donor ligands as precatalysts for the oligomerization of this compound and other olefins.

Chromium(III) complexes, particularly non-metallocene types, are recognized as a highly active class of catalysts for the oligomerization of this compound. These reactions are typically activated by an aluminoxane, such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). The reactions can proceed under mild conditions, such as at room temperature and atmospheric pressure.

Different chromium(III) complexes have been designed and tested. A 2-pyridinecarboxylate (2-pic) complex of chromium(III) has been shown to be a highly active and selective oligomerization catalyst. Another innovative catalyst, a nitrilotriacetate complex of chromium(III) with 1,10-phenanthroline (B135089) (Cat-CrNP), has also demonstrated high catalytic activity for the oligomerization of this compound.

Table 3: Catalytic Activity of Various Chromium(III) Complexes in this compound Oligomerization

| Catalyst | Activator | Catalytic Activity | Reference |

|---|---|---|---|

| [nitrilotriacetato-1,10-phenanthroline]chromium(III) tetrahydrate (Cat-CrNP) | MMAO-12 | 213.92 g·mmol⁻¹·h⁻¹·bar⁻¹ |

These chromium-based systems can produce oligomers with chain lengths ranging from 4 to 15 monomer units. researchgate.net

Within the family of chromium(III) catalysts, those containing polycarboxylate ligands are particularly noteworthy. researchgate.net Research into the geometric isomerism of such complexes has revealed its influence on catalytic performance. A study using cis- and trans- isomers of potassium bis(oxalato)diaquochromate(III) to catalyze the oligomerization of this compound found that the trans- isomer exhibited higher catalytic activity.

Table 4: Effect of Geometric Isomerism on Catalytic Activity of K[Cr(C₂O₄)₂(OH₂)₂] in this compound Oligomerization

| Catalyst Isomer | Activator | Oligomerization Product Yield | Catalytic Activity | Reference |

|---|---|---|---|---|

| cis-K[Cr(C₂O₄)₂(OH₂)₂] | MMAO-12 | 2.17 g | 2170 g·mmol⁻¹·h⁻¹ |

The mechanism proposed for these catalyst systems involves the formation of a catalyst complex between the chromium(III) compound and the MMAO activator. The monomer then coordinates to the chromium(III) cation via its double bond, followed by insertion to form the growing oligomer chain.

Cobalt(II) Complex Catalysis

Cobalt(II) complexes have also been successfully employed as catalysts for the oligomerization of this compound, often exhibiting high activity under ambient conditions.

The iminodiacetate (B1231623) complex of cobalt(II), [Co(ida)(H₂O)₂], has been studied for its catalytic role in the oligomerization of this compound. researchgate.netncn.gov.pl This complex demonstrates significant catalytic activity, measured at 759.08 g·mmol⁻¹·h⁻¹. researchgate.net The reaction proceeds at normal pressure and room temperature. nih.gov

The complex bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) has been synthesized and tested as a precatalyst for the oligomerization of this compound. nih.govresearchgate.netnih.gov After activation with MMAO-12, this complex catalyzes the formation of oligomers in a nitrogen atmosphere at room temperature and atmospheric pressure. researchgate.netnih.gov However, its catalytic activity in this specific reaction is considered low. nih.gov The resulting oligomers consist of short chains with 3 to 5 monomer units. nih.gov

A cobalt(II) complex incorporating nitrilotriacetate and 4-acetylpyridine (B144475) ligands has been synthesized and used as a precatalyst for the oligomerization of this compound. researchgate.netnih.govnih.gov When activated with methylaluminoxane (MMAO), this complex exhibited a catalytic activity of 972.45 g∙mmol⁻¹∙h⁻¹. nih.gov This activity was found to be higher than that of a related chromium(III) complex with a nitrilotriacetate ligand, which had an activity of 213.92 g·mmol⁻¹·h⁻¹. researchgate.net

| Catalyst | Ligands | Activator | Conditions | Product | Catalytic Activity (g·mmol⁻¹·h⁻¹) |

| [Co(ida)(H₂O)₂] | Iminodiacetate | - | Room Temp., Normal Pressure | Oligomer | 759.08 |

| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | 5-chloroquinolin-8-ol, Pyridine | MMAO-12 | Room Temp., Atm. Pressure, N₂ | Oligomer (3-5 monomers) | Low |

| Cobalt(II) Complex | Nitrilotriacetate, 4-Acetylpyridine | MMAO | - | Oligomer | 972.45 |

Ruthenium(III) Complex Catalysis

Ruthenium(III) complexes have also been explored as precatalysts for the oligomerization of this compound. A specific complex, [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)], was synthesized and activated with methylaluminoxane (MAO) for this purpose. rsc.org The oligomerization reaction was carried out by adding the monomer to a solution of the precatalyst and activator. rsc.org The resulting oligomer was characterized using various analytical techniques, including FTIR and MALDI-TOF-MS, to confirm its structure. rsc.org

Role of Activators (e.g., MMAO-12, MAO) in Catalytic Processes

In the catalytic polymerization of this compound, the transformation of a stable precatalyst into a catalytically active species is a critical step that necessitates the use of an activator, often referred to as a cocatalyst. Among the most effective and widely studied activators for this purpose are Methylaluminoxane (MAO) and its modified counterpart, Modified Methylaluminoxane (MMAO-12). These organoaluminum compounds play a multifaceted role in the catalytic cycle, which extends beyond simple alkylation. Their primary functions include the alkylation of the transition metal center of the precatalyst, the generation of a cationic, coordinatively unsaturated active site by abstracting a ligand, and the scavenging of impurities from the reaction medium that could otherwise poison the catalyst.

The combination of a precatalyst, such as a chromium(III) or oxovanadium(IV) complex, with an activator like MAO or MMAO-12 forms a Ziegler-Natta type catalytic system. mdpi.com The interaction between the precatalyst and the activator is fundamental to initiating the polymerization process. Research has shown that upon activation, these catalytic systems can effectively polymerize or oligomerize functionalized olefins like this compound. mdpi.comle.ac.ukdntb.gov.ua

Methylaluminoxane (MAO) is a complex oligomeric mixture produced by the partial hydrolysis of trimethylaluminum. It is a highly effective activator for a wide range of transition metal catalysts. In the context of this compound polymerization, MAO has been utilized to activate ruthenium(III) precatalysts. mdpi.com The proposed mechanism involves the formation of a cationic active center on the ruthenium, which then facilitates the coordination and subsequent insertion of the monomer molecules. mdpi.com

Modified Methylaluminoxane (MMAO-12) is a derivative of MAO, specifically a copolymer of methyl- and n-octylaluminoxane, which exhibits improved solubility in aliphatic and aromatic hydrocarbons and enhanced stability compared to conventional MAO. infinitymarketresearch.com These properties make it a preferred activator in many catalytic systems. Several studies have documented the successful use of MMAO-12 in the oligomerization of this compound when paired with various chromium(III) and oxovanadium(IV) complex precatalysts. mdpi.comle.ac.ukdntb.gov.uaresearchgate.netresearchgate.netacs.org The activation process is believed to follow a similar pathway to that of MAO, involving the formation of a cationic active species. researchgate.net

The choice between MAO and MMAO-12 can influence the catalytic activity and the properties of the resulting polymer. While direct comparative studies for the polymerization of this compound under identical conditions are limited, research in the broader field of olefin polymerization suggests that MMAO can sometimes lead to higher catalytic activities than MAO. This is attributed to its bulkier nature and different ion-pairing effects with the cationic metal center.

The catalytic activity and the length of the resulting oligomer chains in the polymerization of this compound are significantly influenced by the choice of both the precatalyst and the activator. The following tables summarize key findings from various studies.

Table 1: Oligomerization of this compound using Chromium(III) Precatalysts Activated by MMAO-12

| Precatalyst | Catalytic Activity (g·mmol⁻¹·h⁻¹) | Number of Monomer Units | Reference(s) |

|---|---|---|---|

| [Cr(dipic)₂][Cr(bipy)(dipic)H₂O]·2H₂O | 1476.35 | 15 | mdpi.comacs.org |

| [Cr(dipic)₂]Hdmbipy·2.5H₂O | - | 11 | mdpi.com |

| [Cr(2-pic)₂(OH₂)₂]NO₃ | - | 11 | nih.govrsc.org |

| Cat-CrNP | 213.92 | 4-7 | dntb.gov.ua |

Data not available is denoted by a dash.

Table 2: Oligomerization of this compound using Oxovanadium(IV) and Dioxovanadium(V) Precatalysts Activated by MMAO-12

| Precatalyst | Catalytic Activity (g·mmol⁻¹·h⁻¹) | Number of Monomer Units | Reference(s) |

|---|---|---|---|

| [VO(dipic)(dmbipy)]·2H₂O | 522.07 | 5, 7, 9, 11, 13, 15 | researchgate.netacs.org |

| VOO(dipic)·H₂O | 281.56 | 2, 3, 5, 6, 7 | researchgate.netacs.org |

| Oxovanadium(IV) microclusters with 2-phenylpyridine (B120327) | - | 7, 9, 11, 13, 14 | le.ac.uk |

Data not available is denoted by a dash.

Table 3: Oligomerization of this compound using a Ruthenium(III) Precatalyst Activated by MAO

| Precatalyst | Activator | Oligomer Characteristics | Reference(s) |

|---|---|---|---|

| [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)] | MAO | Oligomer formation confirmed by FTIR and DSC | mdpi.com |

The data clearly indicates that various transition metal complexes, when activated by aluminoxane compounds, are effective catalysts for the oligomerization of this compound. The catalytic activity and the degree of polymerization can be tuned by the specific combination of the precatalyst and the activator. The use of MMAO-12, in particular, has been shown to yield high catalytic activities with a range of precatalysts. mdpi.comresearchgate.netacs.orgacs.org

Reaction Mechanisms and Kinetics

Nucleophilic Substitution Reactions of 2-Chloro-2-propen-1-yl Arenesulfonates

Kinetic studies on the reactions of 2-chloro-2-propen-1-yl arenesulfonates with various nucleophiles, such as anilines and N,N-dimethylanilines, have been conducted to elucidate the reaction mechanism. These studies, performed in acetonitrile (B52724) at 45.0 °C, provide a quantitative understanding of the factors governing the reactivity of this allylic system. koreascience.krresearchgate.net

The reactions of 2-chloro-2-propen-1-yl arenesulfonates with anilines and N,N-dimethylanilines have been systematically investigated. koreascience.krresearchgate.net The rates of these reactions are determined by monitoring the disappearance of the reactants or the formation of products over time. These kinetic studies show that the reaction follows second-order kinetics, being first order in both the arenesulfonate substrate and the aniline (B41778) nucleophile.

A key finding from these kinetic studies is the effect of the 2-chloro substituent on the reactivity of the allylic system. Contrary to the typical activating effect of an allylic double bond in SN2 reactions, the 2-chloro group in 2-chloro-2-propen-1-yl arenesulfonates deactivates the substrate, leading to a considerable decrease in reaction rates. researchgate.net This deactivation is attributed to the electron-withdrawing inductive effect of the chlorine atom, which reduces the electron density at the reaction center (C1), making it less susceptible to nucleophilic attack. This effect outweighs the potential resonance stabilization of the transition state.

The collected kinetic data strongly support a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netwikipedia.org In this concerted process, the nucleophile attacks the α-carbon while the leaving group (arenesulfonate) departs simultaneously. masterorganicchemistry.com The transition state is characterized by a trigonal bipyramidal geometry at the reaction center, where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. masterorganicchemistry.comlibretexts.org The deactivating influence of the 2-chloro group suggests that in the transition state, the stabilization provided by the π-system is less significant compared to the inductive destabilization. researchgate.netsit.edu.cn

Further evidence for the SN2 mechanism comes from the analysis of cross-interaction constants (ρxz) and secondary kinetic isotope effects (kH/kD). researchgate.net The cross-interaction constant, which measures the interaction between substituents on the nucleophile and the leaving group, was found to be approximately ρxz ≈ 0.3. researchgate.net This positive value indicates that a more electron-donating substituent on the nucleophile makes the reaction more sensitive to the nature of the leaving group, which is characteristic of an SN2 mechanism with a degree of bond formation in the transition state.

An inverse secondary kinetic isotope effect (kH/kD ≈ 0.92) was observed when the α-protons were replaced with deuterium. researchgate.net An inverse effect (kH/kD < 1) is typically associated with a change in hybridization from sp3 in the reactant to a more sterically crowded sp2-like character in the transition state, which is consistent with the proposed SN2 mechanism. msuniv.ac.in The magnitude of these values supports an SN2 mechanism proceeding through a relatively tight transition state. researchgate.net

Table 1: Mechanistic Indicators for the Reaction of 2-Chloro-2-propen-1-yl Arenesulfonates with Anilines

| Parameter | Observed Value | Implication |

|---|---|---|

| Cross-Interaction Constant (ρxz) | ≈ 0.3 researchgate.net | Supports SN2 mechanism researchgate.net |

| Secondary Kinetic Isotope Effect (kH/kD) | ≈ 0.92 researchgate.net | Indicates a tight SN2 transition state researchgate.net |

Photodissociation Mechanisms

2-Chloro-2-propen-1-ol is also known to undergo photodissociation when exposed to ultraviolet light. This process provides a pathway to generate highly reactive radical intermediates. scientificlabs.ielookchem.com

Upon photodissociation at a wavelength of 193 nm, this compound primarily undergoes cleavage of the carbon-chlorine bond to generate a chlorine atom and a CH2CCH2OH radical intermediate. scientificlabs.ielookchem.comnih.govaip.org

CH₂=C(Cl)CH₂OH + hν (193 nm) → •CH₂C=CH₂OH + Cl•

Velocity map imaging experiments have been used to study the dynamics of this photofragmentation process. nih.govaip.org The detection of the ejected chlorine atoms revealed an isotropic angular distribution, suggesting that the dissociation process is slow relative to the rotational period of the parent molecule. nih.govaip.org

Further analysis of the photofragments provided a spin-orbit branching ratio for the chlorine atom (Cl(²P₁/₂) : Cl(²P₃/₂)) of 0.28. nih.govaip.org The recoil kinetic energy distribution of the fragments was found to be bimodal, indicating that the dissociation proceeds through more than one potential energy surface or pathway. nih.govaip.org This bimodal distribution features a low kinetic energy component peaking near 0 kcal/mol and a higher recoil energy component peaking just below 20 kcal/mol. aip.org Conservation of energy and momentum allows for the determination of the internal energy distribution of the nascent CH₂CCH₂OH radical, which is crucial for understanding its subsequent decomposition pathways. nih.govaip.org

Table 2: Photodissociation Data for this compound at 193 nm

| Parameter | Value | Source |

|---|---|---|

| Wavelength | 193 nm | scientificlabs.ielookchem.comnih.govaip.org |

| Primary Radical Product | CH₂CCH₂OH | scientificlabs.ielookchem.comnih.govaip.org |

| Cl Atom Spin-Orbit Branching Ratio (Cl(²P₁/₂) : Cl(²P₃/₂)) | 0.28 | nih.govaip.org |

| Fragment Angular Distribution | Isotropic | nih.govaip.org |

| Recoil Kinetic Energy Distribution | Bimodal | nih.govaip.org |

Oligomerization Reaction Mechanisms

This compound can undergo oligomerization, a process where a few monomer units link together, through catalytic processes. This reaction is of interest for synthesizing novel polymeric materials. rsc.org

Coordination polymerization is a key method for the oligomerization of this compound. rsc.org This type of polymerization involves a catalyst, typically a transition metal complex, that coordinates with the monomer in a way that facilitates the insertion of the monomer into a growing polymer chain. uomustansiriyah.edu.iq The mechanism is distinct from free-radical or ionic polymerization and allows for significant control over the polymer's structure. uomustansiriyah.edu.iq

The process generally involves a precatalyst (a transition metal compound) and a cocatalyst or activator, often an organoaluminum compound like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). rsc.orgresearchgate.net The activator's role is to alkylate the precatalyst, creating a catalytically active metal-alkyl complex. rsc.org The monomer then coordinates to this active center, typically at the metal ion, before being inserted into the metal-carbon bond of the growing chain. mdpi.com This cycle of coordination and insertion repeats to build the oligomer chain. mdpi.com

Several specific catalytic systems have been developed for the oligomerization of this compound, demonstrating high catalytic activity. rsc.orgnih.govd-nb.info

Ruthenium-Based Systems : A proposed mechanism using a Ruthenium(III) precatalyst, [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)], and methylaluminoxane (MAO) as an activator has been described. rsc.org In this system, MAO is believed to alkylate the ruthenium complex by exchanging ligands. Subsequently, a chloride anion is likely replaced, forming a cationic ruthenium(III) active center and a weakly coordinating MAO anion. This active site then initiates polymerization. rsc.org

Vanadium-Based Systems : Oxovanadium(IV) complexes have proven to be highly active precatalysts for this oligomerization when activated by modified methylaluminoxane (MMAO-12). researchgate.netnih.gov For a system using [VO(dipic)(H₂O)₂]·2H₂O (where dipic is pyridine-2,6-dicarboxylate), the proposed mechanism involves the formation of a π-complex between the monomer's double bond and the active oxovanadium(IV) center. researchgate.netmdpi.com This is followed by the insertion of the monomer. mdpi.com A vanadyl acetylacetonate (B107027) complex linked to 3-amino-2-chloropyridine (B31603) has also been used, achieving remarkable catalytic activity. rsc.org

Chromium-Based Systems : A chromium(III) complex, [Cr(2-pic)₂(OH₂)₂]NO₃ (where 2-pic is 2-pyridinecarboxylate), activated by MMAO-12, acts as a highly active and selective catalyst for the oligomerization of this compound. d-nb.info This system was found to produce an oligomer consisting of 11 monomer units. d-nb.info

Table 2: Comparison of Catalytic Systems for this compound Oligomerization

| Precatalyst | Activator | Catalytic Activity (g·mmol⁻¹·h⁻¹) | Resulting Oligomer | Source |

| [Cr(2-pic)₂(OH₂)₂]NO₃ | MMAO-12 | 1434.33 | 11 monomers | d-nb.info |

| Oxovanadium(IV) microclusters with 2-phenylpyridine (B120327) | MMAO-12 | "Highly active" | Oligomer chains | nih.gov |

| Vanadyl acetylacetonate with 3-amino-2-chloropyridine | Not specified | 1.05 × 10⁷ (g molV⁻¹ h⁻¹) | Nanoporous polymer | rsc.org |

| [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)] | MAO | Not specified | Oligomer | rsc.org |

The mechanism of coordination polymerization can be broken down into three fundamental steps: initiation, propagation, and termination. mdpi.comlibretexts.orgmasterorganicchemistry.com

Initiation : This first step involves the creation of the active catalytic center and the addition of the first monomer unit. libretexts.org For systems using MAO or MMAO, the activator reacts with the transition metal precatalyst to form a cationic metal-alkyl species. rsc.org A monomer molecule then coordinates to this active center and inserts into the metal-alkyl bond, officially starting the oligomer chain. mdpi.com

Propagation : This is the chain-building phase. libretexts.org Subsequent monomer molecules sequentially coordinate to the active metal center and insert into the growing polymer chain. mdpi.com This step repeats, adding one monomer unit at a time and extending the length of the oligomer. libretexts.org

Termination : This step concludes the growth of an individual chain, resulting in the final oligomer molecule and regenerating a species that can potentially initiate a new chain. libretexts.org Termination can occur through various pathways, such as beta-hydride elimination or reaction with a chain transfer agent. dntb.gov.ua In the mechanism proposed for a vanadyl-catalyzed system, termination occurs when the growing polymer chain acts as a leaving group, precipitating a free activator molecule from the solution. mdpi.com This type of termination suggests the reaction may be self-limiting. mdpi.com

Dehydrochlorination Reactions

Dehydrochlorination is a type of elimination reaction where a hydrogen atom and a chlorine atom are removed from adjacent carbons, typically resulting in the formation of a double bond. While specific studies on the dehydrochlorination of this compound are not prevalent, the reaction can be inferred from the behavior of structurally similar 1,2-chlorohydrins. researchgate.net

The reaction is generally base-mediated. researchgate.net For a 1,2-chlorohydrin, the reaction proceeds via a two-step mechanism. First, the hydroxide (B78521) ion acts as a base to deprotonate the hydroxyl group, forming an alkoxide ion in a rapid equilibrium. researchgate.net This is followed by a slow, rate-determining intramolecular nucleophilic attack by the alkoxide oxygen on the adjacent carbon bearing the chlorine atom. This internal SN2-type reaction displaces the chloride ion and forms a stable oxirane (epoxide) ring. researchgate.net

It is also noted that propargyl alcohol (prop-2-yn-1-ol) can be prepared via the dehydrochlorination of its isomer, 3-chloro-2-propen-1-ol, using a base like NaOH. atamanchemicals.comatamankimya.comatamanchemicals.com This highlights that dehydrochlorination is a viable reaction pathway for chloropropenol isomers.

Two-Step Nucleophilic Elimination of Hydrogen Chloride

The elimination of hydrogen chloride from an allylic halide such as this compound can proceed through a two-step mechanism known as the E1 (Elimination, Unimolecular) pathway. lumenlearning.com This mechanism is particularly relevant for allylic systems because they can form a resonance-stabilized carbocation intermediate. libretexts.orgyoutube.compearson.com

The mechanism unfolds in two discrete steps:

Formation of a Carbocation: The reaction is initiated by the slow departure of the chloride leaving group without the assistance of a base. This rate-determining step results in the formation of a planar, sp²-hybridized allylic carbocation. lumenlearning.comlibretexts.orgopenochem.org This intermediate is stabilized by resonance, with the positive charge delocalized over two carbon atoms.

Deprotonation: In the second, rapid step, a weak base, which can be the solvent itself (a process known as solvolysis), abstracts a proton from a carbon atom adjacent (beta) to the carbocation center. lumenlearning.comlibretexts.org The electrons from the carbon-hydrogen bond then move to form a new pi bond, resulting in the formation of an alkene.

This E1 pathway frequently competes with the SN1 substitution reaction, where the nucleophile directly attacks the carbocation intermediate instead of acting as a base. libretexts.orgmsu.edu The prevalence of elimination over substitution can be influenced by factors such as the use of a weak, non-nucleophilic base and higher temperatures.

Kinetic Parameters and Influence of Ionic Strength

The kinetics of the two-step E1 elimination are characteristically first-order. The reaction rate is dependent solely on the concentration of the substrate, this compound, because the unimolecular ionization to form the carbocation is the slow, rate-determining step. openochem.orgbyjus.com

The rate law is expressed as: Rate = k[this compound]

A significant factor influencing the rate of reactions that proceed via ionic intermediates is the ionic strength of the reaction medium. diva-portal.org This phenomenon, known as the kinetic salt effect, is particularly pronounced in SN1 and E1 reactions. numberanalytics.com The addition of an inert salt to the solvent increases the ionic strength, which can stabilize the charged transition state leading to the formation of the carbocation. diva-portal.orgnumberanalytics.com This stabilization lowers the activation energy and, consequently, increases the reaction rate. numberanalytics.com This is referred to as the primary salt effect.

The effect of increasing ionic strength on the relative rate of an E1 reaction is illustrated in the table below.

| Concentration of Added Salt (mol/L) | Ionic Strength (I) | Relative Rate Constant (k/k₀) | Reaction Type |

|---|---|---|---|

| 0.00 | Low | 1.00 | E1 Elimination |

| 0.05 | Moderate | 1.25 | E1 Elimination |

| 0.10 | Higher | 1.50 | E1 Elimination |

| 0.20 | High | 1.85 | E1 Elimination |

Note: The data in this table is illustrative, based on the principle of the primary salt effect on E1 reactions, such as the increased rate of solvolysis of tert-butyl chloride with the addition of lithium perchlorate. numberanalytics.com

Isomerization Pathways and Stereochemical Considerations

The allylic nature of this compound and related compounds introduces fascinating complexities regarding isomerization and stereochemistry.

One significant transformation is the isomerization of allylic halides into vinyl halides. This can occur via a libretexts.orgCurrent time information in Newcastle upon Tyne, GB.-proton shift, a reaction that can be catalyzed by a base like triazabicyclodecene (TBD). acs.org Research has demonstrated that this type of isomerization can proceed with an excellent transfer of chirality. acs.org

Stereochemical outcomes are also a major consideration in substitution reactions. When an allylic halide reacts under SN1 conditions, the formation of the planar, resonance-stabilized allylic carbocation has profound stereochemical consequences. slideshare.net Because the intermediate is planar, the incoming nucleophile can attack from either face of the molecule. libretexts.org If the carbon atom being attacked becomes a chiral center in the product, this non-specific attack can lead to the formation of a racemic mixture of both R and S enantiomers. quora.com

However, studies have also achieved highly stereospecific reactions. For instance, the chlorination of a chiral allylic alcohol can produce a chiral allylic chloride with a high enantiomeric ratio by selecting conditions that suppress the SN1 pathway and its associated racemization. acs.org Furthermore, the subsequent isomerization of such a chiral allylic chloride to a vinyl halide has been shown to proceed with up to 96% chirality transfer, indicating a highly stereospecific pathway. acs.org

Allylic systems can also undergo rearrangement during substitution. The delocalized nature of the allylic carbocation means that a nucleophile can attack at either end of the conjugated system. Attack at the carbon that originally bore the leaving group gives the direct substitution product (SN1), while attack at the other end of the allyl system results in a rearranged product (SN1' reaction). slideshare.net This competition between pathways can lead to a mixture of constitutional isomers.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them. For 2-chloro-2-propen-1-ol, such calculations can elucidate its reactivity in various chemical transformations.

Studies have reported on the photodissociation of this compound at 193nm, which is calculated to proceed through the generation of a CH₂CCH₂OH radical intermediate. scientificlabs.ie This type of investigation relies on quantum mechanics to model the breaking of the carbon-chlorine bond upon absorption of ultraviolet light.

Furthermore, quantum calculations are used to understand reaction mechanisms in which this compound is a reactant. For instance, it is known to be the major product from the base-mediated reaction of 1,2,3-trichloropropane (B165214). scientificlabs.ie Theoretical models can map the step-by-step pathway of this elimination reaction, calculating the energies of transition states to predict the most favorable route. It also reacts with phosphorus trichloride (B1173362) and phosphoryl chloride to yield phosphorous and phosphoric esters, respectively. scientificlabs.ie Quantum chemical calculations can model these nucleophilic substitution reactions, detailing the electronic changes and energy profiles as the hydroxyl group attacks the phosphorus center.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a range of applications.

DFT models, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to optimize the molecular geometry of this compound and calculate its molecular orbitals. This information is crucial for predicting regioselectivity in reactions, such as in nucleophilic attacks on the molecule.

DFT calculations are also applied to understand and rationalize the outcomes of catalytic processes involving derivatives of this compound. For example, in studies of supported metallocene catalysts for olefin polymerization, DFT has been used to investigate the deactivation pathway of a vanadium catalyst in the presence of halogen atoms, providing molecular-scale insights that support experimental data. researchgate.net Similarly, DFT has been used to assess the performance of various functionals for predicting the structure and reactivity of vanadium complexes, which can be relevant for reactions like the vanadyl-catalyzed polymerization of this compound. researchgate.netresearchgate.net

A study focused on the synthesis of nanoporous poly(this compound) and its subsequent modification utilized DFT-based electronic structure calculations to explain differences in CO₂ uptake capacity at an atomistic level. researchgate.net

Molecular Dynamics Simulations (if applicable)

Currently, there is limited specific information available in the public domain regarding molecular dynamics (MD) simulations performed directly on this compound. MD simulations are typically used to study the dynamic behavior of larger systems, such as polymers or molecules in solution, over a period of time. While MD could be applied to study the behavior of poly(this compound) or its interactions with solvent molecules, dedicated studies on the monomer itself are not prominently reported.

In Silico ADMET and Molecular Docking Studies (if related to reactivity/mechanism)

In silico studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, are primarily used in drug discovery. However, their application can extend to understanding the reactivity of a molecule with biological macromolecules, which is fundamentally a chemical process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to another when they bind to form a stable complex. biorxiv.org This can be used to investigate the interaction of this compound with the active site of an enzyme or a catalyst. For example, the oligomerization of this compound can be catalyzed by complex metal compounds. researchgate.net Molecular docking could be employed to model how the monomer fits into the catalytic site of a precatalyst, such as those based on cobalt(II) or chromium(III), providing insight into the mechanism of polymerization. researchgate.net One study reported the use of Discovery Studio for visualizing the docked pose and binding interactions of a complex with DNA, a technique that could be conceptually applied to understand the reactivity of this compound with biological nucleophiles. researchgate.net

ADMET properties can be predicted using computational tools. While often used for drug candidates, these predictions relate to fundamental physicochemical properties that also govern chemical reactivity and interactions. researchgate.netresearchgate.net For this compound, predicted properties can offer insights into its behavior in different chemical environments.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 92.52 g/mol | nih.govchemeo.com |

| XLogP3-AA | 0.6 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.govguidechem.com |

| Complexity | 42.2 | nih.govguidechem.com |

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around the C-C and C-O single bonds can lead to various conformers with different energies and dipole moments.

Quantum chemical calculations are the primary tool for this analysis. A study on the related compound, cis-3-chloro-2-propen-1-ol, used quantum chemical calculations alongside gas electron diffraction to study its molecular structure and conformations. uio.no Such studies typically involve scanning the potential energy surface by systematically rotating dihedral angles (like the C-C-C-O and H-O-C-C angles) to locate energy minima corresponding to stable conformers. For other small alcohols, calculations at levels like MP2 and CCSD with Pople or Dunning-type basis sets have been used to determine the relative energies of different conformers, including those stabilized by intramolecular hydrogen bonds. uio.no Although a specific conformational analysis for this compound is not detailed in the available results, the methodologies are well-established, and similar studies on analogous molecules show that different conformers can exist with relative energies of just a few kJ/mol. uio.no

Spectroscopic Characterization and Structural Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 2-chloro-2-propen-1-ol reveals distinct signals corresponding to the different types of protons in the molecule. The structure, H₂C=C(Cl)CH₂OH, contains three unique proton environments: the two geminal vinylic protons on C3, the two methylene (B1212753) protons on C1, and the single hydroxyl proton. The vinylic protons are expected to appear as separate signals in the olefinic region of the spectrum due to their different spatial relationships with the chlorine atom. The methylene protons adjacent to the hydroxyl group will appear as a singlet or a doublet depending on coupling with the hydroxyl proton, and the hydroxyl proton itself will present as a broad or sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic Protons (H₂C=) | 5.0 - 6.0 | Singlet (each) |

| Methylene Protons (-CH₂OH) | 4.0 - 4.5 | Singlet / Doublet |

| Hydroxyl Proton (-OH) | Variable (depends on solvent, concentration) | Singlet (broad) |

Carbon-13 (¹³C) NMR spectroscopy for this compound provides information on the carbon backbone. Given its structure, three distinct signals are expected, corresponding to the three carbon atoms in unique chemical environments. The presence of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms, causing them to be deshielded and appear further downfield. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 60 - 70 |

| C2 (=C(Cl)) | 135 - 145 |

| C3 (H₂C=) | 110 - 120 |

For oligomers and polymers derived from this compound, NMR spectroscopy is crucial for determining tacticity—the stereochemical arrangement of the chiral centers along the polymer chain. Although the monomer itself is not chiral, polymerization creates chiral centers at the C2 position. The relative stereochemistry between adjacent monomer units (dyads) can be either meso (m) or racemic (r). These different arrangements result in slightly different chemical environments for the nuclei, which can be resolved in high-resolution NMR spectra. For instance, in a study of the structurally related poly(2-propenoyl chloride), the integration of different ¹H NMR signals allowed for the quantification of meso and racemic dyads, which were found to be 0.45 and 0.55, respectively. kpi.ua A similar analytical approach can be applied to characterize the microstructure of poly(this compound).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nist.gov This technique has also been applied to investigate the oligomers of this compound. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200 - 3600 | Strong, broad; alcohol hydroxyl stretch |

| C-H (sp²) | 3000 - 3100 | Medium; alkene C-H stretch |

| C-H (sp³) | 2850 - 3000 | Medium; alkane C-H stretch |

| C=C | 1620 - 1680 | Medium; alkene C=C stretch |

| C-O | 1000 - 1260 | Strong; alcohol C-O stretch |

| C-Cl | 600 - 800 | Strong; C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

MALDI-TOF-MS is particularly useful for the analysis of large molecules like oligomers and polymers. Research has shown that this compound can be oligomerized using chromium(III) complexes as catalysts. researchgate.net The resulting oligomers have been successfully characterized by MALDI-TOF-MS, which revealed the formation of polymer chains with varying lengths. researchgate.net This analysis demonstrated that the oligomers of this compound consist of chains containing between 4 and 15 monomer units. researchgate.net The mass spectra from these experiments show distinct peaks corresponding to the different oligomer lengths, providing a clear picture of the product distribution from the polymerization reaction. researchgate.net

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds. For the parent compound, this compound, the mass spectrum provides a clear fragmentation pattern that is characteristic of its structure. nist.gov

When this compound undergoes polymerization, the resulting oligomers and polymers can be analyzed using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), which is suited for larger molecules. Analysis of poly(this compound) synthesized using a vanadyl acetylacetonate (B107027) complex shows a distribution of polymer chains. For instance, studies have identified novel materials derived from this compound that have been characterized by this method. rsc.org Research on the oligomerization of this compound using chromium(III) catalysts has also utilized MS to identify the resulting products, confirming the formation of oligomers with varying chain lengths.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅ClO |

| Molecular Weight | 92.52 g/mol |

| Monoisotopic Mass | 92.0028925 Da |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. For derivatives of this compound, particularly coordination complexes and polymers, XRD provides crucial information about bond lengths, angles, and crystal packing.

The synthesis of a nanoporous poly(this compound) using a vanadyl acetylacetonate complex bound to 3-amino-2-chloropyridine (B31603) yielded a new monocrystalline compound whose properties were investigated using XRD. rsc.org This analysis is essential for understanding the three-dimensional network of the polymer and the coordination environment of the metal catalyst.

Furthermore, other complex derivatives have been characterized crystallographically. For example, the crystal structures of tellurium-containing derivatives, such as 1-chloro-2-trichlorotelluro-3-phenyl-propen-2-ol, have been elucidated, providing precise geometric parameters. Similarly, organometallic complexes used in the polymerization of this compound, involving metals like cobalt, have been studied by single-crystal X-ray diffraction to confirm their composition and structure.

UV-Vis Diffuse Reflectance Spectroscopy

UV-Vis Diffuse Reflectance Spectroscopy is employed to analyze the light absorption properties of solid materials, providing information about electronic transitions. This technique has been applied to the study of novel materials derived from this compound. Specifically, a nanoporous poly(this compound) modified with ethylenediamine (B42938) was characterized to understand its optical properties. rsc.org The resulting spectra offer insights into the electronic structure of the polymer and the effect of the incorporated vanadyl catalyst and ethylenediamine modifier. rsc.org

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful tool for investigating the electronic structure and excited-state properties of materials. The technique has been used to study the emission properties of derivatives of this compound. The aforementioned nanoporous poly(this compound) synthesized with a vanadyl catalyst was analyzed for its photoluminescent behavior. rsc.org Such studies are critical for determining the material's potential in optical and electronic applications, as the luminescence can be influenced by the polymer structure, the presence of the metal complex, and functional modifications. rsc.org

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials at a microscopic level. This analysis is particularly important for polymeric derivatives of this compound, where the physical structure can dictate material properties.

Studies on the oligomerization of this compound have utilized SEM to characterize the resulting products. For instance, the morphology of oligomers obtained using different oxovanadium(IV) complexes as catalysts has been examined, revealing distinct surface features. Similarly, SEM imaging of the products from oligomerization reactions catalyzed by cobalt(II) complexes provides a visual representation of the material's texture and form. A nanoporous version of poly(this compound) was also analyzed via SEM to confirm its porous architecture, which is a key feature for applications such as gas sorption. rsc.org

Elemental Analysis

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage by Mass |

|---|---|---|---|

| Carbon | C | 12.011 | 38.94% |

| Hydrogen | H | 1.008 | 5.44% |

| Chlorine | Cl | 35.453 | 38.32% |

| Oxygen | O | 15.999 | 17.29% |

Calculated from the molecular formula C₃H₅ClO.

Applications in Advanced Materials and Chemical Synthesis

Precursor for Polymerization and Oligomerization

The presence of a vinyl group makes 2-chloro-2-propen-1-ol a prime candidate for polymerization and oligomerization reactions, leading to novel materials with diverse applications.

Synthesis of Poly(this compound)

The polymerization of this compound yields poly(this compound), a polymer with properties that can be influenced by the catalytic system employed. d-nb.info Research has demonstrated the synthesis of this polymer using various catalysts, including chromium(III) and oxovanadium(IV) complexes. researchgate.net For instance, the use of specific chromium(III) complexes containing both organic cations and anions has been shown to be highly effective for the polymerization of this compound. d-nb.info The resulting poly(2-chloroallyl alcohol) is produced under ambient conditions, at room temperature and atmospheric pressure. d-nb.info

In one method, the polymerization process involves dissolving a chromium(III) complex in toluene (B28343), followed by the addition of a modified methylaluminoxane (B55162) (MMAO-12) solution. d-nb.info The monomer, this compound, is then introduced, leading to the formation of a sticky gel after a reaction time of 45 minutes. d-nb.info The molecular structure of the resulting oligomer has been confirmed using spectroscopic methods like NMR and MS. d-nb.info

Another approach involves a vanadyl-catalyzed process for the synthesis of poly(this compound). rsc.orgrsc.org This method utilizes a monocrystalline vanadyl acetylacetonate (B107027) complex. rsc.orgrsc.org The resulting product, a gel-like substance, is subsequently dried and weighed. rsc.org

Formation of Oligomers with Defined Chain Lengths

The oligomerization of this compound allows for the creation of shorter polymer chains with specific, well-defined lengths. These oligomers are valuable as building blocks for more complex macromolecular architectures. Various catalytic systems have been explored to control the degree of oligomerization.

For example, chromium(III) complexes have been successfully used to produce oligomers of this compound. d-nb.info Mass spectrometry (MS) analysis of the products from a reaction catalyzed by a [Cr(2-pic)2(OH2)2]NO3 complex with MMAO-12 revealed the formation of an oligomer containing 11 monomer units. d-nb.info In other studies using different chromium(III) catalysts, oligomers with chain lengths ranging from 4 to 15 monomers have been identified. researchgate.net

Ruthenium(III) complexes have also been investigated as precatalysts for the oligomerization of this compound. rsc.org When activated with methylaluminoxane, a ruthenium(III) complex with 2-phenylpyridine (B120327) demonstrated a catalytic activity of 159.5 g mmol⁻¹ h⁻¹ bar⁻¹ for this reaction. rsc.org

Furthermore, oxovanadium(IV) complexes have been employed in the oligomerization of this compound. nih.govmdpi.com One study utilized a Cat-CrNP complex dissolved in toluene with MMAO-12, resulting in the formation of a gel product after 25 minutes. nih.gov The catalytic activity for this system was determined to be 213.92 g · mmol⁻¹ · h⁻¹ · bar⁻¹. nih.gov

The table below summarizes the catalytic activity of various metal complexes in the oligomerization of this compound.

| Catalyst System | Cocatalyst | Catalytic Activity | Reference |

| Ruthenium(III) complex with 2-phenylpyridine | Methylaluminoxane | 159.5 g mmol⁻¹ h⁻¹ bar⁻¹ | rsc.org |

| Cat-CrNP | MMAO-12 | 213.92 g · mmol⁻¹ · h⁻¹ · bar⁻¹ | nih.gov |

Development of Nanoporous Architectures for Gas Sorption

A significant application of poly(this compound) lies in its use as a backbone for creating nanoporous materials with high efficacy for gas sorption, particularly for carbon dioxide (CO2).

Researchers have focused on modifying poly(this compound) to enhance its CO2 sorption capabilities. rsc.orgrsc.org A key strategy involves the incorporation of ethylenediamine (B42938) (EDA) into the polymer structure. rsc.orgrsc.org This modification, facilitated by a vanadyl acetylacetonate complex, leads to a significant increase in CO2 sorption. rsc.orgrsc.org Studies have shown that the resulting EDA-modified polymer exhibits a nearly sevenfold increase in CO2 sorption capacity, reaching 0.92 mmol g⁻¹. rsc.orgrsc.org

The table below presents the CO2 sorption capacity of unmodified and modified poly(this compound).

| Polymer | Modification | CO2 Sorption Capacity (mmol g⁻¹) | Reference |

| Poly(this compound) | None | ~0.13 | rsc.orgrsc.org |

| Poly(this compound) | Ethylenediamine (EDA) | 0.92 | rsc.orgrsc.org |

The introduction of ethylenediamine into the poly(this compound) framework results in a nanoporous architecture. rsc.orgrsc.org This structural change is crucial for the enhanced gas sorption properties. The modified polymer possesses a pore volume of 0.03 cm³ g⁻¹ at a relative pressure (p/p₀) of 0.99. rsc.orgrsc.org The presence of nitrogen-containing functional groups from the EDA likely contributes to the increased affinity for CO2, a Lewis acidic molecule. acs.org This approach of creating porous frameworks with electron-donating sites is a recognized strategy for developing efficient CO2 adsorbents. acs.org

Intermediate in the Preparation of Other Specialty Chemicals

Beyond its role in polymerization, this compound serves as a valuable intermediate in the synthesis of other specialty chemicals. lookchem.com Its reactivity allows for its use as a building block in creating more complex organic molecules. For example, it is utilized in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol. lookchem.comscientificlabs.ie This highlights the versatility of this compound as a starting material in multi-step organic syntheses.

Preparation of 2-(4-octylphenyl)prop-2-en-1-ol

A significant application of this compound in chemical synthesis is its use as a key reactant in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol. lookchem.comscientificlabs.iesigmaaldrich.com This compound serves as an important intermediate for the synthesis of other organic molecules. lookchem.com The synthesis is a multi-step process involving a Grignard reagent and a nickel-catalyzed cross-coupling reaction. nih.gov

The process begins with the preparation of a Grignard reagent from p-octylbromobenzene and magnesium turnings in dry tetrahydrofuran (B95107) (THF). nih.gov Separately, this compound is deprotonated using n-butyl lithium at a low temperature. nih.gov The deprotonated chloro-alcohol is then added to the Grignard reagent, followed by the introduction of a nickel catalyst, NiDPPPCl₂, to facilitate the cross-coupling reaction. nih.gov The mixture is refluxed for several hours to yield the final product, which is isolated as a white solid after purification. nih.gov

Detailed Synthesis of 2-(4-octylphenyl)prop-2-en-1-ol

This table outlines the key steps and components for the synthesis of 2-(4-octylphenyl)prop-2-en-1-ol from this compound, based on documented research findings. nih.gov

| Step | Reactants & Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Grignard Reagent Formation | Magnesium turnings, p-octylbromobenzene, dry Tetrahydrofuran (THF) | Reflux for 1 hour | Formation of p-octylphenylmagnesium bromide. |

| 2. Deprotonation | This compound (90% tech grade), n-butyl lithium (2.5 M in hexane), dry THF | Cooled to 0 °C, dropwise addition | Deprotonation of the hydroxyl group of this compound. |

| 3. Cross-Coupling Reaction | Product from Step 1, Product from Step 2, NiDPPPCl₂ (catalyst) | Reflux for 3 hours | Formation of 2-(4-octylphenyl)prop-2-en-1-ol. |

| 4. Purification | Crude product, NH₄Cl solution, CH₂Cl₂, Column chromatography | Partitioning and chromatographic separation | Isolation of pure 2-(4-octylphenyl)prop-2-en-1-ol as a white solid (71% yield). |

Formation of Phosphorous Esters and Phosphoric Esters

The primary alcohol functional group in this compound allows it to readily undergo esterification reactions. Specifically, it reacts with phosphorus chlorides to form corresponding phosphorous and phosphoric esters. lookchem.comscientificlabs.iesigmaaldrich.comchemicalbook.com These reactions leverage the nucleophilic character of the alcohol's oxygen atom.

Phosphorous Esters : Reaction with phosphorus trichloride (B1173362) (PCl₃) yields phosphorous esters. lookchem.comscientificlabs.iechemicalbook.com

Phosphoric Esters : Reaction with phosphoryl chloride (POCl₃) produces phosphoric esters. lookchem.comscientificlabs.iechemicalbook.com

These ester derivatives are valuable in various fields of organic synthesis, potentially serving as flame retardants, plasticizers, or intermediates for more complex molecules.

Potential in Hydrogel Production

The polymerization of this compound and its derivatives presents possibilities for creating novel polymers with properties suitable for hydrogel production. d-nb.info Polyvinyl alcohol is a well-known polymer used in hydrogels and for drug production. d-nb.info As a derivative of vinyl alcohol, the polymer of this compound, poly(2-chloro-allyl alcohol), may exhibit similar useful properties. d-nb.info

Research has also explored derivatives such as 2-methyl-2-propen-1-ol for the production of renewable hydrogels. d-nb.info In one application, 2-methyl-2-propen-1-ol is attached to a hemicellulose acetylated galactoglucomannan (AcGGM) backbone. sigmaaldrich.comsarchemlabs.com This modification provides pendant reactive sites on the biopolymer, which allows for subsequent cross-linking, a fundamental step in the formation of a stable hydrogel network. sigmaaldrich.comsarchemlabs.com

Catalyst Support and Ligand Synthesis

In the realm of materials science, this compound serves as a critical monomer in catalyst-driven oligomerization and polymerization reactions to produce functional materials. mdpi.comresearchgate.net Various transition metal complexes are employed as precatalysts, which, upon activation, can polymerize this compound into oligomers and polymers with tailored properties. mdpi.comrsc.org

Research has shown that chromium(III) and cobalt(II) complexes containing polycarboxylate ligands are effective precatalysts for the oligomerization of this compound when activated with methylaluminoxane (MMAO). mdpi.com Similarly, ruthenium(III) complexes have demonstrated high catalytic activity for this purpose. rsc.org Vanadium-based catalysts have also been extensively studied. For instance, a monocrystalline vanadyl acetylacetonate complex showed exceptionally high catalytic activity for the oligomerization of this compound. rsc.org The resulting poly(this compound) can be chemically modified, for example with ethylenediamine, to create nanoporous materials with enhanced CO₂ sorption capabilities. rsc.org These catalytic systems facilitate the synthesis of novel materials from this compound under mild reaction conditions. researchgate.netrsc.org

Catalytic Activity in this compound Oligomerization

This table summarizes the performance of various transition metal-based precatalysts in the oligomerization of this compound.

| Precatalyst System | Activator | Catalytic Activity (g mmol⁻¹ h⁻¹) | Reference |

|---|---|---|---|

| Chromium(III) Complex | Methylaluminoxane (MMAO) | 1476.35 | mdpi.com |

| Ruthenium(III) Complex | Methylaluminoxane (MMAO) | 159.5 | rsc.org |

| Vanadyl Acetylacetonate Complex | Ethylaluminium dichloride | 1.05 × 10⁷ | rsc.org |

Environmental and Atmospheric Chemistry Research

Photolytic Generation of Radical Intermediates in Atmospheric Reactions

The photodissociation of 2-Chloro-2-propen-1-ol is a key process in its atmospheric chemistry, leading to the formation of highly reactive radical intermediates. Laboratory studies using photolysis at a wavelength of 193 nm have been instrumental in characterizing these pathways. aip.orgnih.gov This research specifically investigates the photolytic generation of the C₃H₅O radical intermediate (CH₂CCH₂OH), which is also formed in the reaction of the hydroxyl radical (OH) with allene. aip.orgnih.gov

In these experiments, this compound is used as a photolytic precursor to generate the CH₂CCH₂OH radical. The primary step is the fission of the carbon-chlorine (C–Cl) bond, yielding a chlorine atom (Cl) and the corresponding CH₂CCH₂OH radical cofragment. aip.org Velocity map imaging of the resulting Cl atoms shows an isotropic angular distribution, indicating the dissociation process occurs on a timescale faster than molecular rotation. aip.orgnih.gov

The internal energy distribution of the nascent CH₂CCH₂OH radicals can be determined from the kinetic energy released during this C-Cl bond fission. aip.org This is crucial because the highly vibrationally excited radical can undergo subsequent isomerization and dissociation. nih.gov Theoretical calculations have been used to map the potential energy surface for the decomposition of the CH₂CCH₂OH radical, predicting pathways that lead to important atmospheric products such as formaldehyde (B43269) + C₂H₃, H + acrolein, and ethene + CHO. nih.gov

Table 1: Summary of Photodissociation Findings for this compound at 193 nm

| Parameter | Finding | Source |

|---|---|---|

| Precursor Compound | This compound | aip.org |

| Primary Process | C–Cl bond fission | aip.org |

| Products | CH₂CCH₂OH radical + Cl atom | aip.orgnih.gov |

| Cl Atom Spin-Orbit Ratio (Cl(²P₁/₂):Cl(²P₃/₂)) | 0.28 | aip.orgnih.gov |

| Photofragment Angular Distribution | Isotropic | aip.orgnih.gov |

| Predicted Subsequent Products | Formaldehyde + C₂H₃, H + acrolein, ethene + CHO | nih.gov |

Atmospheric Fate and Impact of Related Unsaturated Alcohols

The atmospheric chemistry of unsaturated alcohols, a class that includes this compound, is primarily driven by their reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), ozone (O₃), and chlorine atoms (Cl). mdpi.comcolorado.edu For unsaturated alcohols, the reaction chemistry is dominated by the addition of these oxidants to the carbon-carbon double bond, similar to the atmospheric oxidation of alkenes. scielo.brscielo.br

Reaction with OH Radicals : The reaction with the hydroxyl radical is typically the most significant chemical removal process for alcohols in the atmosphere. scielo.br For example, the reaction of OH with allyl alcohol (2-propen-1-ol) produces formaldehyde, glycolaldehyde, and acrolein as major products. researchgate.net Rate constants for reactions between OH and various unsaturated alcohols have been determined, allowing for the estimation of their atmospheric lifetimes. researchgate.net

Reaction with Ozone (O₃) : Ozonolysis is another important degradation pathway for unsaturated compounds. copernicus.org The reaction of ozone with unsaturated alcohols like allyl alcohol, 3-buten-1-ol, and cis-3-hexen-1-ol (B126655) results in the formation of carbonyl products. For allyl alcohol, major products include formaldehyde and hydroxyacetaldehyde. acs.org This reaction is a significant non-photolytic source of radicals in the troposphere. copernicus.org

Reaction with Cl Atoms : In marine or coastal areas where chlorine atom concentrations can be elevated, reactions with Cl atoms can be a relevant sink for unsaturated alcohols. mdpi.com Kinetic studies on the gas-phase reactions of Cl atoms with various unsaturated hexenols have reported average rate constant values in the range of 3.05 to 3.41 (× 10⁻¹⁰ cm³∙molecule⁻¹∙s⁻¹). mdpi.com

The atmospheric lifetimes of these alcohols are determined by the concentrations of these oxidants and the specific rate constants of the reactions. mdpi.com

Table 2: Atmospheric Reaction Rate Constants for Selected Unsaturated Alcohols

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| Allyl alcohol | OH | (4.5 ± 0.6) × 10⁻¹¹ | researchgate.net |

| 1-Penten-3-ol | OH | (6.7 ± 0.9) × 10⁻¹¹ | researchgate.net |

| (Z)-2-Penten-1-ol | OH | (10.6 ± 1.5) × 10⁻¹¹ | researchgate.net |

| (E)-2-Hexen-1-ol | Cl | (3.41 ± 0.65) × 10⁻¹⁰ | mdpi.com |

| (E)-3-Hexen-1-ol | Cl | (3.05 ± 0.59) × 10⁻¹⁰ | mdpi.com |

Environmental Degradation Pathways

Beyond the atmosphere, this compound can be subject to degradation in other environmental compartments. Research indicates that it can appear as an intermediate in the degradation of more complex chlorinated pollutants. researchgate.netresearchgate.net

For instance, during the degradation of 1,2,3-trichloropropane (B165214) (TCP) in aqueous solution by advanced oxidation processes, this compound has been identified as a main intermediate alongside 2,3-dichloro-1-propene (B165496). researchgate.net The degradation mechanism involves attack by hydroxyl radicals (HO•) on the pollutant molecule. researchgate.netresearchgate.net

Furthermore, the biodegradation of related chloroalkenes provides insight into potential biological degradation pathways. In the case of 1,3-dichloroprop-1-ene metabolism by the bacterium Pseudomonas pavonaceae, the isomeric compound 3-chloro-2-propen-1-ol is formed as an intermediate metabolite. nih.gov This alcohol is then subject to sequential oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, converting it into 3-chloro-2-propenal and subsequently 3-chloro-2-propenoic acid. nih.gov While this pathway is for an isomer, it suggests that enzymatic oxidation could be a plausible degradation route for this compound in biologically active environments.

Hydrolysis Kinetics (if applicable to environmental fate)

The hydrolysis of 1,3-D to 3-CAA proceeds via a nucleophilic substitution reaction and follows first-order kinetics. Studies have shown that the half-life for the hydrolysis of both cis- and trans-1,3-D isomers is approximately 9.8 days at 20°C in deionized water. This transformation is a critical step in the environmental fate of soil fumigants like 1,3-D. The resulting chloroallyl alcohol is itself an intermediate that can undergo further oxidation. Given the structural similarities, it is plausible that this compound would also be susceptible to hydrolysis, although its specific rate would depend on the stability of the vinyl carbocation intermediate, which is generally less stable than an allylic one.

Q & A

Basic Research Questions

Q. What catalytic systems are effective for the oligomerization of 2-chloro-2-propen-1-ol, and how are they activated?

- Methodological Answer : Chromium(III) and oxovanadium(IV) complexes, when activated by modified methylaluminoxane (MMAO-12), are effective catalysts for oligomerization. The process involves dissolving the catalyst in toluene, adding MMAO-12 as a co-catalyst, and introducing the monomer dropwise under nitrogen. The reaction proceeds at atmospheric pressure with continuous stirring, yielding oligomers that form a gel after 1 hour .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its classification as a corrosive and flammable liquid (UN 2920), handling requires PPE (gloves, goggles), inert atmosphere use (e.g., nitrogen), and immediate decontamination procedures. Post-exposure protocols include washing skin/eyes with water and seeking medical attention for symptoms like respiratory distress .

Q. How can thermal stability data for this compound oligomers be experimentally determined?